molecular formula C16H14N4O2 B2709601 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 19731-24-9

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B2709601
CAS No.: 19731-24-9
M. Wt: 294.314
InChI Key: SILGGTPBFARQHU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a benzimidazole-derived acetohydrazide featuring a 2-hydroxybenzylidene substituent. Its structure comprises a benzimidazole core linked via a thioacetohydrazide bridge to a salicylaldehyde-derived imine group in the (E)-configuration. This scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILGGTPBFARQHU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide, which is then reacted with 2-hydroxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of reduced benzimidazole compounds.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a potential therapeutic agent.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA damage response mechanisms.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Benzylidene Moiety
  • Hydroxyl vs. Methoxy Groups: The target compound’s 2-hydroxybenzylidene group (, compound 8b) contrasts with derivatives bearing methoxy substituents, such as (E)-N'-(2-methoxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC50: 6.84 ± 1.3 μM for α-glucosidase inhibition).
Modifications on the Benzimidazole Core
  • Thioether Linkages : Ethylthio substitutions (e.g., compound 228 in : IC50 = 6.10 ± 0.5 μM) improve α-glucosidase inhibition compared to unsubstituted analogs. The target compound’s lack of a thioether group may reduce activity in this context but enhance selectivity for other targets .
  • N-Substituents : Derivatives with benzyl or methyl groups on the benzimidazole nitrogen (e.g., ) exhibit altered pharmacokinetic profiles, with benzyl groups increasing lipophilicity and membrane permeability .
Antimicrobial Activity
  • Compound 24d (N'-(3-chlorobenzylidene)-2-(2-(4-(4-(1-(2-(2-(3-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-2-oxopyrrolidin-1-yl)phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide) shows potent antibacterial activity (MIC = 8 µg/mL against S. aureus), outperforming the target compound, which lacks halogen substituents .
  • The 2-hydroxybenzylidene derivative (compound 8b, ) demonstrates moderate activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency .
Enzyme Inhibition
  • The standard drug acarbose has an IC50 of 378.2 ± 0.12 μM, highlighting the superiority of benzimidazole derivatives .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference ID
Target Compound 2-Hydroxybenzylidene Not reported Not reported Antimicrobial (moderate)
(E)-N'-(2-methoxybenzylidene) derivative 2-Methoxybenzylidene 145–147 94.08 α-Glucosidase inhibition
Compound 228 (Ethylthio derivative) 2,4-Dihydroxybenzylidene Not reported Not reported α-Glucosidase IC50: 6.10 μM
Compound 24d (Chlorinated derivative) 3-Chlorobenzylidene 256–257 Not reported MIC = 8 µg/mL (S. aureus)

Biological Activity

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O2C_{16}H_{15}N_{3}O_{2}, with a molecular weight of approximately 281.31 g/mol. The structure features a benzimidazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Structural Representation

 E 2 1H benzo d imidazol 2 yl N 2 hydroxybenzylidene acetohydrazide\text{ E 2 1H benzo d imidazol 2 yl N 2 hydroxybenzylidene acetohydrazide}

Key Features

  • Benzimidazole Core : Imparts significant biological activity.
  • Hydroxyl Group : Enhances solubility and potential interaction with biological targets.
  • Hydrazide Functionality : Known for its role in various pharmacological activities.

Antitumor Activity

Several studies have evaluated the antitumor properties of benzimidazole derivatives, including the compound . Notably, research indicates that compounds containing the benzimidazole moiety exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A study focused on derivatives of benzimidazole demonstrated that specific analogs showed significant inhibitory effects against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 4 to 17 µM, indicating strong antitumor activity compared to standard chemotherapy agents like 5-FU .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (caspase-3 and caspase-8), leading to programmed cell death in cancer cells.
  • Inhibition of Key Oncogenic Pathways : Some derivatives inhibit EGFR and BRAF pathways, crucial for tumor growth and survival .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values 4-17 µM
Apoptosis InductionIncreased caspase activity
EGFR/BRAF InhibitionDual inhibition observed

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in xenograft models. These findings suggest that the compound may have therapeutic potential in clinical settings.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent antitumor activity, it also requires further evaluation concerning its safety profile. Understanding the therapeutic window is crucial for developing it as a viable treatment option.

Q & A

What synthetic methodologies are employed for the preparation of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols starting from o-phenylenediamine. Key steps include:

  • Condensation reactions : Reacting 2-hydrazinyl-1H-benzo[d]imidazole with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol or methanol under reflux (80–100°C) for 4–6 hours, catalyzed by glacial acetic acid .
  • Purification : Recrystallization using methanol or ethanol to enhance purity (yields: 48–74%) .
  • Critical parameters : Solvent polarity (methanol favors Schiff base formation), temperature control (excessive heat may degrade hydrazide intermediates), and stoichiometric ratios (1:1 aldehyde-to-hydrazide minimizes side products) .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

  • FT-IR : Identify functional groups via peaks at 3476 cm⁻¹ (N–H stretch), 1742 cm⁻¹ (C=N imine), and 1632 cm⁻¹ (C=O hydrazide) .
  • ¹H-NMR : Key signals include δ 12.12 ppm (hydrazide NH, D₂O exchangeable), δ 7.22–7.72 ppm (aromatic protons), and δ 2.16 ppm (CH₃ in substituents) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 497.515 [M+H]⁺) validate molecular weight .
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

How can researchers design in vitro experiments to evaluate the anti-inflammatory potential of this compound, and what mechanistic insights can be derived?

  • Assay selection : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
  • COX-2 inhibition : Compare IC₅₀ values against celecoxib using fluorometric assays .
  • Mechanistic insights : Correlate reduced NF-κB activation (western blot) with suppression of nitric oxide (NO) production .

What advanced computational approaches are utilized to elucidate the binding interactions between this compound and target enzymes like α-glucosidase or cholinesterases?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro predicts binding poses. For α-glucosidase (PDB: 2ZE0), prioritize hydrogen bonds with catalytic residues (Asp349, Arg439) and π-π stacking with benzimidazole .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) to validate docking results .
  • Free energy calculations : Use MM/GBSA to quantify binding affinities (ΔG < −30 kcal/mol indicates strong inhibition) .

How do structural modifications (e.g., substituent variations on the benzylidene or benzimidazole moieties) impact the compound’s biological activity, and what SAR trends have been observed?

  • Electron-withdrawing groups : Nitro (NO₂) or chloro (Cl) substituents on the benzylidene ring enhance α-glucosidase inhibition (IC₅₀: 3.23–7.34 µM vs. acarbose: 378 µM) .
  • Hydrophobic substituents : Ethylthio groups on benzimidazole improve anticonvulsant activity by increasing blood-brain barrier permeability .
  • Steric effects : Bulky substituents (e.g., anthracene) reduce anticancer activity due to poor target binding .

What methodologies are recommended for resolving contradictory biological activity data observed across different derivatives or assay conditions?

  • Orthogonal assays : Validate enzyme inhibition (e.g., α-glucosidase) with cell-based models (e.g., Caco-2 viability assays) to confirm target specificity .
  • Data normalization : Adjust for batch effects (e.g., enzyme lot variability) using internal controls (e.g., acarbose for α-glucosidase) .
  • Meta-analysis : Compare IC₅₀ values across studies while accounting for assay parameters (pH, incubation time) and compound purity (HPLC ≥ 95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.